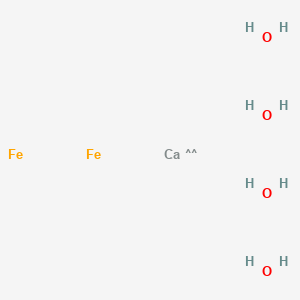

Calcium iron oxide (CaFe2O4)

Description

Significance and Context of Calcium Iron Oxide in Advanced Materials Science

Calcium iron oxide (CaFe2O4), a member of the ferrite (B1171679) family, has garnered considerable attention in advanced materials science due to its unique combination of properties. espublisher.comrepec.org As an alkali metal ferrite, it is distinguished by being environmentally friendly and non-toxic, a significant advantage over ferrites containing heavy metals like nickel, zinc, or cobalt. espublisher.comrepec.org Its notable characteristics include high thermal stability, chemical stability, and biocompatibility. mytribos.orgpsu.edu

From a functional perspective, CaFe2O4 is a p-type semiconductor with a narrow band gap of approximately 1.9 eV, which makes it an efficient absorber of visible light. repec.orgmdpi.comresearchgate.net This property is central to its application in photocatalysis. repec.orgnih.gov Furthermore, its intriguing magnetic, optical, and catalytic properties have established it as a material of interest. espublisher.com The superparamagnetic nature of CaFe2O4 nanoparticles allows for easy separation and recovery from reaction media, enhancing its utility in various applications. repec.org These diverse attributes position CaFe2O4 as a versatile and promising material in the ongoing development of advanced functional materials.

Historical Perspective on the Discovery and Initial Characterization of CaFe2O4

The study of calcium ferrite has a history spanning several decades, with early X-ray studies on powder diagrams being conducted in the 1930s. iucr.org Despite having a chemical formula similar to spinels (a class of minerals), it was determined that CaFe2O4 does not adopt the spinel structure. iucr.orgkashanu.ac.ir A significant step forward in its characterization came in 1957 when B. F. Decker and J. S. Kasper determined the crystal structure of CaFe2O4 from single-crystal studies. iucr.org They identified its crystal system as orthorhombic with the space group Pnam. iucr.org This foundational work corrected previous misconceptions and provided the structural basis for understanding the material's properties. iucr.org Subsequent research has built upon this, exploring its synthesis and properties at the nanoscale. researchgate.netresearchgate.net

Evolution of Research Themes in CaFe2O4 Chemistry and Physics

Initial research on CaFe2O4 was primarily focused on its fundamental crystallographic and magnetic properties. iucr.orgrug.nl However, with the advent of nanoscience and nanotechnology, the research landscape has significantly evolved. A major theme that has emerged is the synthesis of CaFe2O4 nanoparticles using various methods like sol-gel, auto-combustion, co-precipitation, and hydrothermal techniques. espublisher.commytribos.orgscientific.net This focus on nanomaterials is driven by the fact that the material's properties can be tailored by controlling particle size and morphology.

In recent years, the application-oriented research of CaFe2O4 has gained prominence. Key research themes now include:

Photocatalysis: Leveraging its narrow band gap, researchers are actively exploring CaFe2O4 for the degradation of organic pollutants in water under visible light. nih.govnih.gov

Energy Storage and Conversion: CaFe2O4 is being investigated as a potential material for electrodes in batteries and for photoelectrochemical water splitting to produce hydrogen. aip.orgacs.orgelectrochemsci.org

Gas Sensing: Its semiconductor properties are being utilized to develop sensors for various gases, including ethanol (B145695) and carbon dioxide. mdpi.commyu-group.co.jp

Biomedical Applications: The biocompatibility and magnetic properties of CaFe2O4 nanoparticles make them candidates for targeted drug delivery systems. psu.eduscientific.net

Composite Materials: There is a growing interest in creating nanocomposites by combining CaFe2O4 with other materials like graphene oxide or titanium dioxide to enhance its performance in various applications. nih.govnih.govchalcogen.ro

Scope and Objectives of Current Academic Inquiry into CaFe2O4

Current academic inquiry into CaFe2O4 is multifaceted, aiming to both deepen the fundamental understanding of the material and expand its practical applications. The primary objectives include:

Developing Novel Synthesis Routes: Researchers are continuously working on new and improved synthesis methods to produce CaFe2O4 nanoparticles with controlled size, shape, and surface properties. espublisher.comresearchgate.net This includes the use of green and sustainable synthesis methods. researchgate.net

Enhancing Material Performance: A significant portion of current research is dedicated to improving the efficiency of CaFe2O4 in its various applications. This involves strategies such as doping, creating heterojunctions with other semiconductors, and forming nanocomposites. nih.govmyu-group.co.jpchalcogen.ro

Understanding Structure-Property Relationships: Detailed characterization using advanced techniques is being employed to establish clear correlations between the crystal structure, electronic structure, and the observed magnetic, optical, and catalytic properties. mytribos.orgrug.nlresearchgate.net

Exploring New Applications: Scientists are actively seeking to uncover new potential applications for CaFe2O4, driven by its unique set of properties. This includes its use as an electrocatalyst for the oxygen evolution reaction (OER) in water splitting. acs.orgeurekalert.org

Computational Modeling: Theoretical studies, such as density functional theory (DFT) calculations, are being used to predict and understand the material's behavior at the atomic level, guiding experimental efforts. acs.org

Detailed Research Findings

Synthesis and Properties

The properties of CaFe2O4 are highly dependent on the synthesis method and conditions. Various techniques have been developed to produce this material, particularly in nanoparticle form.

| Synthesis Method | Precursors | Calcination Temperature (°C) | Resulting Particle Size (nm) | Saturation Magnetization (Ms) (emu/g) | Reference |

| Sol-gel | Calcium nitrate (B79036), Ferric nitrate, Citric acid | 550 | 13.59 | 80.33 | mytribos.orgresearchgate.net |

| Auto-combustion | Calcium nitrate, Ferric nitrate, Citric acid | 550 | 5-20 | 31.1 | espublisher.comscientific.net |

| Precipitation | Ferric nitrate, Calcium nitrate, NaOH | - | ~19 | 2.5 (for CaFe2O4 calcined at 500 °C) | kashanu.ac.ir |

| Protein sol-gel | Calcium nitrate, Iron nitrate, Coconut water | 800-1000 | 300-1200 | - | researchgate.net |

Photocatalytic Applications

CaFe2O4's ability to absorb visible light makes it a promising photocatalyst for environmental remediation. Its efficiency is often evaluated by the degradation of organic dyes under visible light irradiation.

| Pollutant | Catalyst System | Light Source | Degradation Efficiency/Time | Reference |

| p-nitrophenol | CaFe2O4-NGO nanocomposite | Visible light (60W LED) | - | nih.gov |

| Congo red | CaFe2O4-NGO nanocomposite | Visible light (60W LED) | - | nih.gov |

| Acid black | CaFe2O4-CeO2 nanocomposite | Ultraviolet light | 60 min for degradation | kashanu.ac.ir |

| Acid violet | CaFe2O4-CeO2 nanocomposite | Ultraviolet light | 80 min for degradation | kashanu.ac.ir |

| Acid blue | CaFe2O4-CeO2 nanocomposite | Ultraviolet light | 90 min for degradation | kashanu.ac.ir |

| Salicylic (B10762653) acid | Pt-CaFe2O4/TiO2 composite | Visible light (λ ≥ 420 nm) | - | chalcogen.ro |

| Hexavalent chromium | CaFe2O4/g-C3N4/CNT composite | Visible light | - | nih.gov |

| Tetracycline | CaFe2O4/g-C3N4/CNT composite | Visible light | - | nih.gov |

Gas Sensing Properties

The electrical resistance of CaFe2O4 changes upon exposure to certain gases, which forms the basis of its use in gas sensors.

| Target Gas | Sensor Material | Operating Conditions | Sensor Response | Reference |

| Ethanol | CaFe2O4 nanoparticles | Room temperature, blue LED (465 nm) | 3.6% at 100 ppm; Response time ~18 min, Recovery time ~41 min | mdpi.comnih.gov |

| Ethanol | CaFe2O4 nanopowders | Room temperature, green LED (520 nm) | 3.7% at 100 ppm; Response time ~22 min, Recovery time ~49 min | mdpi.com |

| CO2 | Zr-added CaFe2O4 powder | 350 °C | - | myu-group.co.jpelsevierpure.com |

Properties

CAS No. |

12013-33-1 |

|---|---|

Molecular Formula |

CaFe2H8O4 |

Molecular Weight |

223.83 g/mol |

InChI |

InChI=1S/Ca.2Fe.4H2O/h;;;4*1H2 |

InChI Key |

WETINTNJFLGREW-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[Ca].[Fe].[Fe] |

Canonical SMILES |

O.O.O.O.[Ca].[Fe].[Fe] |

Other CAS No. |

12013-33-1 |

Synonyms |

CaFe2O4 calcium ferrite |

Origin of Product |

United States |

Synthetic Methodologies and Fabrication Techniques for Calcium Iron Oxide

Solid-State Reaction Approaches for CaFe2O4 Synthesis

Solid-state reactions are a conventional and widely used approach for synthesizing ceramic materials like CaFe2O4. These methods typically involve the high-temperature reaction of solid precursors.

High-temperature solid-state calcination is a foundational technique for producing CaFe2O4. Calcination is a thermal treatment process applied to solid materials to bring about thermal decomposition, phase transition, or the removal of volatile substances. usb.ac.ir In this method, precursor materials, typically a mixture of calcium carbonate (CaCO3) or calcium oxide (CaO) and iron(III) oxide (Fe2O3), are intimately mixed and heated to elevated temperatures.

The reaction is governed by the diffusion of ions through the solid reactants. The temperature and duration of the calcination process are critical parameters that influence the final product's phase purity and crystallinity. For instance, achieving a single-phase orthorhombic CaFe2O4 often requires annealing at temperatures as high as 1100 °C. semanticscholar.org The calcination temperature significantly affects the resulting iron oxide phase; for example, at 500 °C, maghemite and hematite (B75146) phases may be present. Traditional solid-state routes, however, tend to produce materials with relatively large crystal sizes and low surface areas. espublisher.com

Table 1: Influence of Calcination Temperature on Iron Oxide Phases

| Calcination Temperature (°C) | Resulting Iron Oxide Phases |

|---|---|

| 300 | Magnetite, Hematite, Maghemite |

| 500 | Maghemite, Hematite |

Mechanochemical activation, often utilizing high-energy ball milling, presents a solvent-free alternative for synthesizing CaFe2O4. This technique employs mechanical energy to induce chemical reactions and structural changes in solid-state precursors. researchgate.net Reactant powders, such as CaO and Fe2O3, are placed in a vial with grinding media (balls), and subjected to high-energy milling.

The intense mechanical forces generated during milling lead to repeated fracturing and cold-welding of the powder particles, which reduces particle size, increases surface area, and can initiate the chemical reaction at lower temperatures compared to conventional calcination. Milling parameters like milling time, speed, and the ball-to-powder ratio are crucial in controlling the final product's characteristics, including particle size. researchgate.net In some cases, a subsequent, lower-temperature thermal annealing step is used to complete the reaction and improve the crystallinity of the final CaFe2O4 product. This method is advantageous for its simplicity, reduced energy consumption, and ability to produce nanocrystalline materials.

Solution-Based Synthesis Routes for CaFe2O4 Nanomaterials

Solution-based methods have gained prominence for the fabrication of CaFe2O4 nanomaterials due to their ability to provide excellent control over particle size, morphology, and homogeneity at lower synthesis temperatures.

The sol-gel method is a versatile wet-chemical technique used to produce CaFe2O4 nanoparticles with high purity and homogeneity. The process begins with the dissolution of metal precursors, typically calcium nitrate (B79036) [Ca(NO3)2·4H2O] and iron nitrate [Fe(NO3)3·9H2O], in a solvent to form a homogeneous solution, or "sol". nih.govmdpi.com A chelating agent, such as citric acid or ethylene (B1197577) glycol, is often added to form stable complexes with the metal cations, preventing their premature precipitation. semanticscholar.orgmdpi.com

The sol is then converted into a "gel" through a process of hydrolysis and condensation, which can be promoted by adjusting the pH or by thermal treatment. nih.gov This gel is a three-dimensional network of linked metal-oxygen-metal chains. Finally, the gel is dried and calcined at temperatures significantly lower than those used in solid-state reactions, for example, 300 °C to 700 °C, to remove organic residues and crystallize the CaFe2O4 phase. nih.gov This method allows for the synthesis of nanoparticles with crystallite sizes in the range of 10-15 nm. mdpi.com

Table 2: Comparison of Sol-Gel Synthesis Parameters for CaFe2O4

| Precursors | Chelating Agent | Calcination Temp. (°C) | Resulting Particle/Crystallite Size |

|---|---|---|---|

| Calcium Nitrate, Iron Nitrate | Citric Acid | 300 | - |

| Calcium Nitrate, Iron Nitrate | Citric Acid | 550 | ~13.59 nm |

Co-precipitation is a straightforward and effective method for synthesizing CaFe2O4 nanoparticles. The technique involves dissolving stoichiometric amounts of soluble calcium and iron salts, such as nitrates or chlorides, in an aqueous solution. semanticscholar.orgijerat.com A precipitating agent, commonly a base like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH4OH), is then added to the solution. This causes the simultaneous precipitation of calcium and iron hydroxides or carbonates from the solution.

The resulting precipitate is a highly intimate mixture of the precursor compounds. This precursor is then filtered, washed to remove impurities, and dried. A final calcination step at a moderate temperature (e.g., 550 °C) is performed to convert the mixed hydroxides/carbonates into the desired CaFe2O4 crystalline structure. semanticscholar.org The key advantages of this method are its simplicity, rapid reaction time, and ability to produce fine, homogeneous nanoparticles.

Solution Combustion Synthesis (SCS), also known as auto-combustion, is a rapid and energy-efficient method for producing fine, crystalline CaFe2O4 powders. espublisher.com The process involves creating an aqueous solution containing metal precursors (e.g., calcium nitrate and ferric nitrate) and an organic fuel, which also acts as a chelating agent. espublisher.comespublisher.com Common fuels include citric acid, glycine, and urea. espublisher.comijerat.comespublisher.com

The solution is heated to evaporate excess water, resulting in a viscous gel. Upon further heating, this gel undergoes a highly exothermic, self-sustaining combustion reaction. The fuel is oxidized by the nitrate ions, generating a large volume of gases and dissipating significant heat, which directly facilitates the formation of the crystalline CaFe2O4 product. The resulting product is often a voluminous, foamy powder that can be easily crushed. A subsequent calcination or annealing step, for instance at 900 °C, may be employed to enhance the crystallinity and phase purity of the nanoparticles. ijerat.com

Table 3: Fuels Used in Solution Combustion Synthesis of CaFe2O4

| Precursors | Fuel | Reported Calcination/Annealing Temp. (°C) |

|---|---|---|

| Calcium Nitrate, Ferric Nitrate | Citric Acid | 550 |

| Calcium Nitrate, Ferric Nitrate | Glycine | - |

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal methods are solution-based crystallization techniques carried out in a sealed vessel, known as an autoclave, under controlled temperature and pressure. In the hydrothermal method, the solvent is water, whereas the solvothermal method employs organic solvents. These techniques are advantageous for synthesizing crystalline nanoparticles with controlled size and morphology.

For Calcium Iron Oxide, a one-pot hydrothermal method has been utilized to fabricate nano-sized semiconductor calcium ferrite (B1171679). In a typical procedure, precursor salts such as calcium chloride dihydrate (CaCl2·2H2O) and iron nitrate nonahydrate (Fe(NO3)3·9H2O) are dissolved in deionized water. The pH of the solution is then adjusted, typically to an alkaline value (e.g., pH 12) using a base like sodium hydroxide (NaOH), to facilitate the precipitation of the metal hydroxides. The resulting mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 180 °C) for a set duration (e.g., 12 hours). After the reaction, the autoclave is cooled, and the product is washed with deionized water and ethanol (B145695) to remove impurities, followed by drying and calcination at a high temperature (e.g., 800 °C) to achieve the final crystalline CaFe2O4 product. The use of different solvents in solvothermal synthesis can influence the resulting particle size, shape, and crystallinity due to variations in solvent viscosity, polarity, and boiling point.

| Parameter | Value/Condition |

| Precursors | Calcium chloride dihydrate (CaCl2·2H2O), Iron nitrate nonahydrate (Fe(NO3)3·9H2O) |

| Solvent | Deionized Water |

| pH Adjusting Agent | Sodium Hydroxide (NaOH) |

| Reaction Temperature | 180 °C |

| Reaction Time | 12 hours |

| Post-synthesis Treatment | Washing with deionized water and ethanol, drying, and calcination at 800 °C for 12 hours |

Polymeric Precursor Routes

Polymeric precursor routes are a subset of sol-gel methods that utilize a polymer to form a resin in which metal cations are homogeneously distributed. This method offers excellent control over the stoichiometry and leads to the formation of fine, crystalline powders at lower temperatures compared to solid-state reactions. The Pechini method is a prominent example of this route.

The general process involves chelating metal precursors, such as metal nitrates or chlorides, with a hydroxycarboxylic acid, most commonly citric acid. A polyhydroxy alcohol, typically ethylene glycol, is then added to the solution. Upon heating, a polyesterification reaction occurs between the citric acid and ethylene glycol, resulting in a polymeric resin. This resin entraps the metal citrates, ensuring a uniform distribution of the metal ions throughout the organic matrix. Subsequent heating of this resin at higher temperatures pyrolyzes the organic components and facilitates the formation of the desired mixed-metal oxide. This method has been successfully employed to synthesize spinel pigments of CaFe2O4. Variations of this method, sometimes referred to as auto-combustion techniques, utilize the exothermic decomposition of the gel to form the final product.

Pechini Method for CaFe2O4 Nanoparticle Fabrication

The Pechini method is a specific and widely used polymeric precursor route for synthesizing multicomponent oxide nanoparticles, including CaFe2O4. This technique is valued for its simplicity and ability to produce homogeneous, high-purity powders.

In a typical synthesis of CaFe2O4 nanoparticles via the Pechini method, calcium and iron precursors like calcium nitrate tetrahydrate (Ca(NO3)2·4H2O) and iron nitrate nonahydrate (Fe(NO3)3·9H2O) are dissolved in distilled water. A chelating agent, such as tartaric acid, is added to the solution to form stable complexes with the metal cations. Subsequently, a polymerizing agent, like propylene (B89431) glycol, is introduced. The solution is heated to promote the formation of a polymeric network that immobilizes the metal chelates. This process ensures atomic-level mixing of the metal precursors. The resulting gel or resin is then dried and calcined at a specific temperature (e.g., 873 K or 600 °C) for several hours to burn off the organic matrix and crystallize the CaFe2O4 nanoparticles. The final product is a fine powder of calcium ferrite.

| Parameter | Value/Condition |

| Calcium Precursor | Calcium(II) nitrate tetrahydrate |

| Iron Precursor | Iron(III) nitrate nonahydrate |

| Chelating Agent | Tartaric Acid |

| Polymerizing Agent | Propylene Glycol |

| Drying Temperature | 393 K (120 °C) |

| Calcination Temperature | 873 K (600 °C) |

| Calcination Time | 4 hours |

Advanced Fabrication for CaFe2O4 Thin Films

The fabrication of CaFe2O4 as thin films is essential for its application in electronic and photoelectrochemical devices. Various advanced techniques have been developed to grow high-quality films with controlled morphology and crystal orientation.

Molten Salt Method for Nanorod Thin Films

The molten salt method is a versatile technique for synthesizing a wide range of materials, including one-dimensional nanostructures like nanorods, at temperatures lower than those required for conventional solid-state reactions. This method utilizes a low-melting-point salt or a eutectic salt mixture as a reaction medium, which facilitates the dissolution of precursors and the subsequent crystallization of the product.

For the fabrication of CaFe2O4 nanorod thin films, a precursor powder is first prepared, often via a sol-gel method using precursors like calcium nitrate and iron nitrate with citric acid and ethylene glycol. This precursor material is then mixed with a salt mixture, such as sodium chloride (NaCl) and potassium chloride (KCl). This mixture is placed in a crucible and heated in a furnace to a temperature above the melting point of the salt mixture (e.g., 900 °C) for several hours. The molten salt acts as a solvent, promoting the anisotropic growth of CaFe2O4 crystals into nanorods. The presence of the molten salt can inhibit the growth of specific crystal planes, leading to the desired nanorod morphology. After the reaction, the salt is removed by washing with boiling deionized water, leaving behind the pure CaFe2O4 nanorods.

| Parameter | Value/Condition |

| Precursor Synthesis | Sol-gel method with Ca(NO3)2·4H2O, Fe(NO3)3·9H2O, citric acid, ethylene glycol |

| Molten Salt | Eutectic mixture of NaCl and KCl |

| Precursor to Salt Ratio | Varied molar ratios (e.g., 1:1:1 to 1:7:7 of precursor to NaCl:KCl) |

| Reaction Temperature | 900 °C |

| Reaction Time | 5 hours |

| Post-synthesis Cleaning | Washing with boiling deionized water |

Spin-Coating and Annealing Processes

Spin-coating is a widely used technique for depositing uniform thin films onto flat substrates. The process involves dispensing a small amount of a coating solution (sol) onto the center of a substrate, which is then spun at high speed. Centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film. This is typically followed by an annealing (heat treatment) step to densify the film and crystallize the material.

While specific literature detailing the spin-coating of CaFe2O4 is not abundant, the general procedure for ferrite thin films can be described. First, a stable sol-gel precursor solution is prepared by dissolving calcium and iron precursors (e.g., nitrates, chlorides, or alkoxides) in a suitable solvent, often with the addition of chelating agents or stabilizers. This sol is then dispensed onto a substrate (e.g., glass, silicon, or FTO-coated glass). The substrate is spun at a controlled speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). This process is often repeated to achieve a desired film thickness. After coating, the film is subjected to a pre-heating step at a low temperature to remove residual solvent, followed by a final annealing step at a higher temperature to induce crystallization and form the CaFe2O4 phase. The annealing temperature and atmosphere are critical parameters that influence the film's crystallinity, grain size, and properties.

| Parameter | General Range/Condition |

| Precursor Solution | Sol-gel based on metal salts or alkoxides |

| Substrate | Glass, Silicon, FTO-coated glass |

| Spin Speed | 1000 - 4000 rpm |

| Spin Time | 30 - 60 seconds |

| Pre-heating Temperature | ~100 - 200 °C |

| Annealing (Calcination) Temperature | 300 - 700 °C |

Epitaxial Growth of CaFe2O4 Films

Epitaxial growth is a process of depositing a single-crystal film on a single-crystal substrate, where the crystal lattice of the film is aligned with that of the substrate. This technique allows for the fabrication of highly ordered, virtually defect-free thin films with superior properties. Pulsed Laser Deposition (PLD) is a common technique used for the epitaxial growth of complex oxide films.

In the epitaxial growth of CaFe2O4 thin films, a high-power pulsed laser is used to ablate a stoichiometric CaFe2O4 target in a vacuum chamber. The ablated material forms a plasma plume that expands and deposits onto a heated single-crystal substrate, such as Titanium Dioxide (TiO2) (110). The substrate temperature, background gas pressure (typically oxygen), laser fluence, and repetition rate are critical parameters that must be precisely controlled to achieve epitaxial growth. The choice of substrate is crucial, as a small lattice mismatch between the film and the substrate is required to facilitate epitaxy. Structural characterization techniques confirm the single-crystal nature and the epitaxial relationship between the CaFe2O4 film and the substrate.

| Parameter | Value/Condition |

| Deposition Technique | Pulsed Laser Deposition (PLD) |

| Target | Stoichiometric CaFe2O4 |

| Substrate | TiO2 (110) |

| Substrate Temperature | Optimized for crystalline growth |

| Background Gas | Oxygen |

| Laser Parameters | High repetition rate (10–15 Hz) |

Sustainable Precursor Utilization in CaFe2O4 Synthesis (e.g., waste eggshells)

The synthesis of calcium iron oxide (CaFe2O4) is increasingly benefiting from green chemistry principles, particularly through the use of sustainable and waste-derived precursors. ijerat.comijerat.com This approach not only provides an economical route for fabricating valuable materials but also addresses environmental concerns by valorizing industrial and agricultural waste. ijerat.com Among various waste materials, eggshells have emerged as a promising sustainable source of calcium due to their high content of calcium carbonate (CaCO3), typically around 94-95%. researchgate.netmdpi.com Utilizing waste such as eggshells aligns with eco-friendly objectives by reducing landfill burden and transforming a common pollutant into a valuable precursor for advanced materials like CaFe2O4. ijerat.comijerat.com

One effective method for this green synthesis is the solution combustion technique. ijerat.com This process involves using waste eggshells as the calcium precursor, combined with an iron source like ferric nitrate and a fuel such as urea. ijerat.comijerat.com The eggshells, collected from sources like local bakeries, are first processed to yield a calcium source. ijerat.com The mixture of precursors is then heated to a relatively low temperature, for instance, 500°C, to initiate a self-sustaining combustion reaction that produces the ferrite nanoparticles. ijerat.comijerat.com Subsequent annealing at higher temperatures, such as 900°C, is often performed to improve the crystallinity and phase purity of the final CaFe2O4 product. ijerat.comijerat.com

Research findings demonstrate the successful formation of nanocrystalline CaFe2O4 using this eco-friendly method. ijerat.com Characterization studies confirm the synthesis of the desired compound with specific structural and physical properties. This sustainable process yields a high-value ferrite material applicable in various engineering fields while mitigating environmental pollution from eggshell waste. ijerat.comijerat.com

Detailed Research Findings for CaFe2O4 Synthesis from Eggshells

| Parameter | Finding | Source |

| Synthesis Method | Solution Combustion | ijerat.com |

| Calcium Precursor | Waste Eggshells | ijerat.comijerat.com |

| Iron Precursor | Ferric Nitrate | ijerat.com |

| Fuel | Urea | ijerat.comijerat.com |

| Initial Temperature | 500°C | ijerat.comijerat.com |

| Annealing Temperature | 900°C | ijerat.comijerat.com |

| Crystal Structure | Orthorhombic | ijerat.com |

| Crystallite Size | 10 nm (at 900°C) | ijerat.comijerat.com |

| Morphology | Mixed spherical and capsule | ijerat.comijerat.com |

| BET Surface Area | 6.93 m²/g | ijerat.comijerat.com |

| Total Pore Volume | 0.00381 cm³/g | ijerat.comijerat.com |

| Average Pore Diameter | 2.19 nm | ijerat.comijerat.com |

| Magnetic Property | Soft ferrite with low coercive magnetic field strength | ijerat.comijerat.com |

Crystallographic Analysis of CaFe2O4 Structure

Crystallographic studies have been pivotal in defining the precise structural parameters of CaFe2O4, revealing a well-defined orthorhombic system.

Orthorhombic Pnma Space Group Determination

Calcium iron oxide crystallizes in the orthorhombic crystal system, and its structure is accurately described by the Pnma space group (No. 62). This determination is consistently supported by single-crystal and powder X-ray diffraction studies. The Pnma space group imposes specific symmetry constraints on the atomic positions within the unit cell, leading to a non-centrosymmetric arrangement. Some studies may also refer to the non-standard setting, Pnam, which is an equivalent representation of the same space group.

Refinement of Lattice Parameters and Unit Cell Configuration

The unit cell of CaFe2O4 is characterized by three lattice parameters: a, b, and c. Refinements based on diffraction data have provided precise values for these parameters, though slight variations can be observed depending on the synthesis method and experimental conditions. The orthorhombic unit cell contains four formula units (Z = 4) of CaFe2O4.

| a (Å) | b (Å) | c (Å) | Source |

|---|---|---|---|

| 9.230 | 3.024 | 10.705 | researchgate.net |

| 9.23000 | 10.70500 | 3.02400 | acs.org |

| 9.207(2) | 3.0118(6) | 9.739(2) | |

| 9.2331(1) | 2.9935(2) | 10.6753(2) |

Investigation of Iron Site Environments within the CaFe2O4 Lattice

The crystal structure of CaFe2O4 features two crystallographically distinct sites for the iron (Fe³⁺) ions, designated as Fe(1) and Fe(2) researchgate.net. Both of these sites exhibit octahedral coordination, meaning each Fe³⁺ ion is surrounded by six oxygen atoms, forming FeO6 octahedra. These octahedra are distorted and share edges and corners to create a complex three-dimensional framework researchgate.net. The calcium (Ca²⁺) ions are situated in tunnels within this framework. The differing geometries and bonding environments of the Fe(1) and Fe(2) sites are crucial in determining the magnetic and electronic properties of the compound.

| Site | Coordination Geometry | Description |

|---|---|---|

| Fe(1) | Octahedral (distorted) | Surrounded by six oxygen atoms, forming Fe(1)O6 octahedra. |

| Fe(2) | Octahedral (distorted) | Surrounded by six oxygen atoms, forming Fe(2)O6 octahedra with a distinct local environment from Fe(1). researchgate.net |

Diffraction-Based Structural Probes for CaFe2O4

Diffraction techniques are indispensable for the structural characterization of crystalline materials like CaFe2O4, providing information on phase composition, crystallinity, and precise atomic arrangements.

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity

Powder X-ray Diffraction (PXRD) is a primary and routine technique used to assess the phase purity and crystallinity of synthesized CaFe2O4 powders. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. By comparing the experimental PXRD pattern with standard diffraction data from databases such as the International Centre for Diffraction Data (ICDD), the formation of the desired orthorhombic CaFe2O4 phase can be confirmed acs.org. The absence of peaks corresponding to precursor materials or other impurity phases indicates a high degree of phase purity. Furthermore, the sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline structure, while broad peaks can indicate the presence of nanocrystalline or amorphous material.

Rietveld Profile Refinement for Structural Parameters

The Rietveld method is a powerful analytical technique applied to powder diffraction data to refine the crystal structure of a material. It involves a least-squares fitting procedure where a calculated diffraction pattern, based on a structural model, is adjusted to match the experimentally measured pattern. This refinement process allows for the precise determination of various structural parameters, including lattice parameters, atomic coordinates, and site occupancy factors. For CaFe2O4, Rietveld refinement of PXRD data has been instrumental in confirming the Pnma space group and providing accurate values for the lattice constants and the atomic positions of calcium, iron, and oxygen atoms within the unit cell. The quality of the refinement is typically assessed by reliability factors (R-factors), such as the weighted profile R-factor (Rwp), the profile R-factor (Rp), and the goodness-of-fit indicator (χ²), with lower values indicating a better fit between the calculated and observed patterns.

| Parameter | Value |

|---|---|

| Space Group | Pnma |

| a (Å) | 9.231(2) |

| b (Å) | 3.025(1) |

| c (Å) | 10.706(3) |

| Atomic Coordinates | |

| Atom | x, y, z |

| Ca | 0.245(1), 0.25, 0.102(1) |

| Fe(1) | 0.0, 0.0, 0.0 |

| Fe(2) | 0.0, 0.5, 0.5 |

| O(1) | 0.121(2), 0.25, 0.421(2) |

| O(2) | 0.489(2), 0.25, 0.201(2) |

| O(3) | 0.165(2), 0.25, 0.821(2) |

| Reliability Factors | |

| Rwp (%) | - |

| Rp (%) | - |

| χ² | - |

Vibrational and Electronic Spectroscopic Characterization of CaFe₂O₄

Mössbauer spectroscopy is a highly sensitive nuclear technique that provides detailed information about the local environment of specific atomic nuclei, such as ⁵⁷Fe. nih.gov It is exceptionally well-suited for characterizing iron-containing compounds like CaFe₂O₄, as it can precisely determine the oxidation state, spin state, and coordination geometry of the iron ions. researchgate.netcopernicus.org

In CaFe₂O₄, the iron is predominantly in the Fe³⁺ oxidation state. Mössbauer spectroscopy confirms this by measuring the isomer shift (IS), a parameter that is sensitive to the electron density at the nucleus. The characteristic isomer shift values for Fe³⁺ in an octahedral oxygen environment are readily identifiable. The technique is also capable of distinguishing between different crystallographic sites occupied by iron atoms. Since the CaFe₂O₄ structure contains two distinct iron sites within the FeO₆ octahedra, Mössbauer spectroscopy can probe the subtle differences in their local electronic and magnetic environments. aps.org

The interaction between the ⁵⁷Fe nucleus and its surrounding electronic and magnetic environment gives rise to hyperfine interactions, which are the primary observables in a Mössbauer spectrum. mdpi.com These interactions include the isomer shift (IS), quadrupole splitting (QS), and magnetic hyperfine field (Bhf).

Isomer Shift (IS): This parameter arises from the electrostatic interaction between the nuclear charge distribution and the s-electron density at the nucleus. It is highly sensitive to the oxidation state of the iron atom. For high-spin Fe³⁺ (S=5/2) in CaFe₂O₄, the isomer shift is characteristic of this valence state. researchgate.net

Quadrupole Splitting (QS): This results from the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. A non-zero EFG is created by a non-cubic charge distribution, which can be caused by distortions in the local coordination environment (e.g., distorted FeO₆ octahedra) or an asymmetric distribution of valence electrons. The presence of quadrupole splitting in the paramagnetic state of CaFe₂O₄ indicates a deviation from perfect octahedral symmetry at the iron sites.

Magnetic Hyperfine Field (Bhf): In a magnetically ordered material, the interaction between the nuclear magnetic moment and the internal magnetic field at the nucleus causes a Zeeman splitting of the nuclear energy levels, resulting in a characteristic six-line spectrum. wisc.edu The magnitude of this hyperfine field is proportional to the local magnetic moment of the iron atom.

Table 2: Typical ⁵⁷Fe Mössbauer Hyperfine Parameters

| Hyperfine Parameter | Information Provided | Typical Observation in CaFe₂O₄ |

|---|---|---|

| Isomer Shift (IS) | Iron oxidation state and s-electron density | Consistent with high-spin Fe³⁺ |

| Quadrupole Splitting (QS) | Local site symmetry and electronic configuration | Non-zero values indicate distorted octahedral sites |

Studying the Mössbauer spectra of CaFe₂O₄ as a function of temperature provides critical information about its magnetic properties, including the magnetic ordering temperature (Néel temperature, TN) and the nature of the spin dynamics. aps.org

Above the Néel temperature (TN ≈ 160-184 K), CaFe₂O₄ is in a paramagnetic state. researchgate.netarxiv.org The Mössbauer spectrum in this region typically consists of a doublet, resulting from the quadrupole splitting at the iron sites. As the temperature is lowered through TN, the material undergoes a transition to an antiferromagnetically ordered state. This transition is clearly marked in the Mössbauer spectra by the emergence of a magnetically split six-line pattern (sextet) from the paramagnetic doublet. kit.edu

The magnitude of the magnetic hyperfine field is temperature-dependent, generally increasing as the temperature is lowered below TN and saturating at low temperatures. This behavior reflects the alignment of the electronic spins. The temperature dependence of the hyperfine field can be used to precisely determine TN and to study the critical behavior of the magnetic phase transition. These studies are consistent with magnetic susceptibility measurements and neutron diffraction data, confirming the antiferromagnetic long-range spin ordering in CaFe₂O₄. researchgate.netkit.edu

Theoretical and Computational Investigations of Calcium Iron Oxide

Density Functional Theory (DFT) for Electronic Structure and Properties

DFT calculations have become an indispensable tool for exploring the electronic and magnetic properties of strongly correlated materials like CaFe₂O₄.

Standard DFT approximations like the Generalized Gradient Approximation (GGA) can be insufficient for accurately describing the localized d-electrons of transition metals such as iron. To overcome this, the GGA+U method, which incorporates an on-site Coulomb interaction term (U), is widely employed for CaFe₂O₄. lbl.govaps.org This approach provides a more accurate description of the electronic structure and thermochemistry. aps.org Researchers have utilized various U values to align the calculated band gap with experimental findings. For instance, studies have reported using U values of 2.0 eV and 2.5 eV for the d-states of iron, which resulted in band gaps that represent the experimental range well. aip.org Another study calculated the band gap with a U value of 4.70 eV, finding results of 1.91 eV (up-spin) and 1.81 eV (down-spin), which are close to the experimental value of 1.90 eV. researchgate.net The Hubbard parameter U has also been set at 5.2 eV in other calculations. researchgate.net

Calculations of the electronic band structure and density of states (DOS) reveal the orbital contributions to the electronic properties of CaFe₂O₄. The valence band is primarily formed from the hybridization of iron (Fe) 3d and oxygen (O) 2p orbitals. researchgate.netjst.go.jp The conduction band is more complex; its lower part consists of Fe 3d states, which are split into t₂g and eg states due to the octahedral FeO₆ environment, while the upper conduction bands are mainly composed of calcium (Ca) 3d states. jst.go.jp

The GGA+U methodology has been instrumental in determining the band gap of CaFe₂O₄. Calculations yield a band gap energy of approximately 1.9 eV, which is in good agreement with experimental values that range from 1.85 eV to 1.9 eV. aip.orgjst.go.jpmdpi.com Depending on the specific U value used, calculated band gaps can range from 1.86 eV to 2.03 eV. aip.org Theoretical investigations have also determined the nature of the band gap. Studies indicate that antiferromagnetic CaFe₂O₄ is an indirect band gap material. jst.go.jp The valence band maximum is located at the Z-point of the Brillouin zone, while the conduction band minimum is at the X-point. jst.go.jp

Table 1: Calculated Band Gap Energies for CaFe₂O₄ using GGA+U

| Hubbard Parameter (U) | Calculated Band Gap (Eg) | Reference |

|---|---|---|

| 2.0 eV | 1.86 eV | aip.org |

| 2.5 eV | 2.03 eV | aip.org |

| 4.70 eV | 1.91 eV (up-spin), 1.81 eV (down-spin) | researchgate.net |

Spin-Polarized Calculations for Magnetic Ground States

To understand the magnetic properties of CaFe₂O₄, spin-polarized calculations are essential. These calculations have consistently shown that the antiferromagnetic (AFM) phase is the most stable magnetic ground state when compared to non-magnetic and ferromagnetic configurations. jst.go.jp This theoretical finding aligns with experimental observations that CaFe₂O₄ is an antiferromagnetic semiconductor under ambient conditions. aip.org The absolute value of the magnetic moment at the iron sites has been calculated to be 4.16 μB, which is very close to experimental values. jst.go.jp

Computational Modeling of CaFe₂O₄ Surfaces and Interfaces

Computational modeling extends to the surfaces and interfaces of CaFe₂O₄, which is critical for applications in catalysis and photoelectrochemistry where surface reactions are paramount. tandfonline.comtandfonline.com

DFT calculations have been used to determine the surface energies and relative stabilities of the low-index crystal facets of CaFe₂O₄, including the (001), (100), (110), and (111) surfaces. researchgate.net These calculations indicate that the thermodynamic stability varies between different facets and their possible terminations. researchgate.net

For the CaFe₂O₄ (001) surface, the O1-terminated surface was found to be the most stable, with a calculated surface energy of 1.307 J·m⁻². researchgate.net In the case of the (100) surface, the Ca termination is the most stable with a surface energy of 1.278 J·m⁻². researchgate.net The (110) surface has two stable terminations with exposed Fe2 and O3 atoms, having similar surface energies of 1.489 J·m⁻² and 1.570 J·m⁻², respectively. researchgate.net For the multifaceted (111) surface, the O2 and O4 terminations were identified as the most stable, with the lowest surface energies of 1.421 J·m⁻² and 1.455 J·m⁻². researchgate.net

Table 2: Calculated Surface Energies for Low-Index Facets of CaFe₂O₄

| Crystal Facet | Most Stable Termination | Surface Energy (J·m⁻²) | Reference |

|---|---|---|---|

| (001) | O1 | 1.307 | researchgate.net |

| (100) | Ca | 1.278 | researchgate.net |

| (110) | Fe2 / O3 | 1.489 / 1.570 | researchgate.net |

Adsorption Behavior on CaFe2O4 Surfaces (e.g., CO, CH4)

Computational studies have been instrumental in understanding the interaction of gas molecules with CaFe2O4 surfaces, which is critical for applications in catalysis and chemical looping processes.

Carbon Monoxide (CO) Adsorption: DFT calculations have shown that CO molecules preferentially adsorb on the oxygen atoms of the CaFe2O4 (001) surface. The adsorption energy and the nature of the C-O bond are highly dependent on the specific adsorption site. When a CO molecule adsorbs with its carbon atom bonding to a surface oxygen atom (O1), it can lead to the formation of a carbonate-like structure with a significant adsorption energy of -3.19 eV researchgate.net. This process involves the change of the C-O triple bond to a double bond researchgate.netosti.gov. Adsorption on other oxygen sites (O2 and O3) also occurs, but with lower adsorption energies osti.gov. In contrast, when CO adsorbs on the Ca or Fe atoms, the interaction is weaker, with adsorption energies around -0.80 eV, and the C-O bond length remains similar to that of a free CO molecule osti.gov.

Methane (B114726) (CH4) Adsorption: The interaction of methane with calcium ferrite (B1171679) surfaces has been investigated through both experimental and DFT studies, particularly in the context of chemical looping partial oxidation. DFT simulations indicate that methane dehydrogenation is thermodynamically more favorable on the CaFe2O4 surface compared to its reduced forms like CaFe3O5 and Ca2Fe2O5 osti.gov. The adsorption of CH4 is identified as a potential rate-limiting step in the methane dehydrogenation process on the oxide surfaces osti.gov. The coordination site that favors CH4 adsorption on the CaFe2O4 surface is the oxygen atom osti.gov. As the oxygen carrier is reduced, the stability of adsorbed species increases, which can lead to a higher rate of carbon deposition osti.gov.

Table 1: Adsorption Energies of CO on Different Sites of the CaFe2O4 (001) Surface

| Adsorption Site | Adsorption Energy (eV) | Reference |

|---|---|---|

| O1 atom | -3.19 | researchgate.net |

| Ca atom | -0.80 | osti.gov |

| Fe atoms | -0.80 | osti.gov |

Surface Termination and Composition Control

The surface properties of CaFe2O4 are dictated by its surface termination and composition, which can be theoretically predicted and potentially controlled to optimize its functionality. DFT calculations have been employed to determine the stability of various crystallographic surfaces of CaFe2O4.

For the CaFe2O4 (001) surface, studies have investigated multiple possible terminations. It was found that the termination with the O1 atom exposed is the most stable, exhibiting the lowest surface energy osti.govresearchgate.net. Other terminations of the (001) surface have significantly higher surface energies osti.govresearchgate.net.

A systematic DFT study of the (001), (100), (110), and (111) surfaces of CaFe2O4 using the GGA+U approach has provided a comprehensive understanding of their relative stabilities researchgate.net. The calculations revealed that the (100) surface is thermodynamically more stable than the (001), (110), and (111) surfaces, which is in good agreement with experimental observations researchgate.net. The most stable terminations for each surface and their corresponding surface energies are summarized below:

(001) Surface: The O1 termination is the most stable with a surface energy of 1.307 J·m⁻² researchgate.net.

(100) Surface: The Ca and O1 terminations are the most stable with surface energies of 1.278 J·m⁻² and 1.568 J·m⁻², respectively researchgate.net.

(110) Surface: Terminations with exposed Fe2 and O3 atoms are the most stable, having similar surface energies of 1.489 J·m⁻² and 1.570 J·m⁻², respectively researchgate.net.

(111) Surface: Among fifteen possible terminations, the O2 and O4 terminations have the lowest surface energies of 1.421 J·m⁻² and 1.455 J·m⁻², respectively researchgate.net.

These theoretical findings are crucial for understanding the growth habits of CaFe2O4 crystals and for designing materials with specific exposed facets for targeted applications.

Lattice Dynamics and Phonon Calculations

First-principles calculations of lattice dynamics provide fundamental information about the vibrational properties of a material, which are essential for understanding its thermal properties, stability, and phase transitions.

First-Principles Studies of Vibrational Properties

First-principles phonon calculations, often performed using density functional perturbation theory (DFPT) or the finite displacement method, can predict the phonon dispersion relations and density of states. For CaFe2O4 and related compounds with the post-spinel structure, these calculations are valuable for assigning experimentally observed Raman and infrared active modes to specific atomic vibrations researchgate.netresearchgate.net.

In a study on the structural analogue CaMn2O4, ab initio lattice dynamical calculations were used to identify and assign the numerous Raman-allowed modes to definite atomic motions researchgate.net. Such calculations can also provide insights into spin-phonon coupling by analyzing the temperature dependencies of the line shape parameters of certain vibrations near magnetic phase transitions researchgate.net. For CaFe2O4-type compounds, vibrational mode calculations using first principles have been performed to assign Raman peaks and to estimate the frequencies of Raman-inactive modes researchgate.net.

Pressure Dependence of Phonon Modes

The study of how phonon modes change with pressure is important for understanding the material's response to mechanical stress and for identifying pressure-induced phase transitions. High-pressure Raman spectroscopy combined with first-principles calculations can elucidate the behavior of vibrational modes under compression.

For CaFe2O4-type compounds, the pressure dependence of phonon frequencies has been investigated to determine the mode Grüneisen parameters for each observed Raman mode researchgate.net. While direct and detailed studies on the pressure dependence of all phonon modes in CaFe2O4 are not widely available, research on the high-pressure behavior of CaFe2O4 has revealed an isosymmetric phase transition above 50 GPa. This transition, characterized by a significant volume decrease, is attributed to a high-spin to low-spin transition of the Fe3+ ions researchgate.net. Studies on the related compound CaFe2As2 have shown that while lattice parameters can change significantly with pressure, the corresponding changes in phonon frequencies are often small, suggesting that the bonding properties are not profoundly altered by the phase transition arxiv.orgresearchgate.net. However, specific modes, such as transverse acoustic phonons, can show significant stiffening in response to lattice contraction arxiv.orgresearchgate.net.

Defect Chemistry and Non-Stoichiometry in CaFe2O4 Systems

The functionality of CaFe2O4 in many applications is governed by its defect chemistry, particularly the formation of oxygen vacancies. Theoretical calculations are a powerful tool for determining the energetics of defect formation and understanding non-stoichiometry.

Formation Energies of Oxygen Vacancies and Other Defects

The energy required to form an oxygen vacancy is a critical parameter that influences a material's catalytic activity and ionic conductivity. DFT calculations are widely used to compute these formation energies arxiv.orgaps.org.

In the context of calcium ferrites used as oxygen carriers, the formation energy of oxygen vacancies is a key descriptor of their reactivity. For instance, DFT calculations have shown that doping Ni into Ca2Fe2O5 lowers the oxygen vacancy formation energy, which is favorable for CO2 activation and splitting and enhances methane conversion rsc.org. While specific values for CaFe2O4 are not always explicitly reported in comparative studies, the principles and methodologies are well-established. High-throughput DFT studies have created large datasets of oxygen vacancy formation energies across a wide range of metal oxides, providing a valuable context for understanding the trends in CaFe2O4 arxiv.org. These studies show that the formation energy is influenced by factors such as the crystal structure, the local coordination environment of the oxygen atom, and the identity and oxidation state of the neighboring cations arxiv.org. Linear models based on physically intuitive metrics have also been developed to predict oxygen vacancy formation energies with reasonable accuracy, facilitating high-throughput screening of materials github.io.

Role of Defects in Electronic and Ionic Transport

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the role of intrinsic and extrinsic defects in governing the electronic and ionic transport properties of calcium iron oxide (CaFe₂O₄) and related ferrite systems. These investigations focus on understanding how point defects, such as vacancies and substitutional atoms, alter the material's crystal structure, electronic band structure, and ultimately, its conductivity.

A key area of investigation has been the impact of cation substitution and oxygen vacancies on the stability and electronic properties of spinel ferrites. For instance, in studies of Mn-Zn ferrites substituted with divalent cations like Ca²⁺, DFT calculations have been used to determine the formation energies of these substitutions and their effect on the thermodynamic stability of the ferrite lattice. arxiv.orgarxiv.org Formation energy calculations indicate that the substitution of Ca²⁺ can enhance the thermodynamic stability of the ferrite structure. arxiv.orgarxiv.org

Furthermore, the introduction of defects such as oxygen vacancies has been shown to be thermodynamically favorable in some ferrite systems. arxiv.org The presence of these vacancies and substitutional defects directly influences the electronic structure. The total and partial density of states (DOS) analyses reveal that the valence bands in these materials are primarily composed of O 2p orbitals, while the conduction bands are mainly derived from the 3d orbitals of the transition metals (in this case, iron) and O 2p orbitals. arxiv.org The introduction of defects creates localized states within the band gap, which can alter the electronic conductivity.

Computational studies combining DFT with Boltzmann transport theory have been employed to probe the thermoelectric properties of doped ferrite systems. arxiv.orgarxiv.org These studies have shown that multivalent ion doping can lead to a reduction in electrical conductivity (σ) while simultaneously enhancing the Seebeck coefficient (S). arxiv.orgarxiv.org This phenomenon is often attributed to increased carrier scattering at the defect sites and modifications to the density of states near the Fermi level. arxiv.orgarxiv.org

The table below summarizes key theoretical findings on the impact of defects on the properties of Ca²⁺-containing ferrite systems, based on DFT and related computational methods.

| Defect Type | Computational Method | Key Findings | Impact on Electronic/Ionic Transport |

|---|---|---|---|

| Ca²⁺ Substitution | DFT | Enhances thermodynamic stability of the ferrite lattice. arxiv.orgarxiv.org | Modifies the electronic band structure and density of states, potentially leading to changes in conductivity. arxiv.orgarxiv.org |

| Oxygen Vacancy (Ov) | DFT | Formation can be thermodynamically favorable in some ferrite structures. arxiv.org | Introduces donor levels within the band gap, increasing the carrier concentration and influencing electronic conductivity. |

| Substitutional Doping (General) | DFT + Boltzmann Transport Theory | Can reduce electrical conductivity while increasing the Seebeck coefficient. arxiv.orgarxiv.org | Increases carrier scattering at defect sites, impacting both electronic and ionic mobility. arxiv.orgarxiv.org |

Atomistic Simulations of Defect Cluster Formation and Migration

Atomistic simulations, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, provide a powerful means to investigate the dynamic processes of defect cluster formation and migration in materials like calcium iron oxide. These simulations model the interactions between individual atoms, allowing for the observation of how point defects aggregate and move through the crystal lattice over time, which is crucial for understanding the long-term stability and ionic conductivity of the material.

Once formed, these defect clusters can also migrate through the lattice. The migration of clusters is generally a more complex process than the hopping of individual point defects and often involves the coordinated movement of multiple atoms. MD simulations are particularly well-suited for studying these migration pathways and calculating the associated activation energies. By tracking the trajectories of atoms over time at different temperatures, it is possible to identify the most probable migration mechanisms and the energy barriers that must be overcome.

For instance, the migration of a divacancy (a pair of adjacent vacancies) might occur through a series of correlated single-vacancy jumps. The activation energy for such a process can be determined from the simulations and is a key parameter in predicting the ionic conductivity of the material at different operating conditions.

The table below presents hypothetical data based on typical findings from atomistic simulations of defect clustering and migration in similar oxide and ferrite systems, illustrating the kind of information that can be obtained from such studies for CaFe₂O₄.

| Defect Cluster | Simulation Method | Calculated Property | Typical Value Range (eV) | Significance |

|---|---|---|---|---|

| Oxygen Divacancy (Vₒ-Vₒ) | Molecular Dynamics | Binding Energy | 0.2 - 0.5 | Indicates a tendency for oxygen vacancies to form pairs, which can act as precursors to larger clusters. |

| Cation-Anion Vacancy Pair (V_Fe-Vₒ) | Monte Carlo | Binding Energy | 0.3 - 0.7 | Suggests a strong attractive interaction between cation and anion vacancies, influencing defect chemistry. |

| Oxygen Vacancy Migration | Molecular Dynamics | Activation Energy (Single Hop) | 0.5 - 1.2 | Determines the intrinsic ionic conductivity due to oxygen ion transport. |

| Cation Vacancy Migration | Molecular Dynamics | Activation Energy (Single Hop) | 1.5 - 3.0 | Higher activation energy suggests that cation diffusion is significantly slower than oxygen diffusion. |

Investigation of Magnetic Phenomena in Calcium Iron Oxide

Antiferromagnetic Ordering and Transitions in CaFe2O4

CaFe2O4 is recognized as a uniaxial, anisotropic antiferromagnet. ed.ac.uk Its magnetic structure is built upon zig-zag chains of Fe³⁺ ions, which are S=5/2 ions. ed.ac.ukresearchgate.net The material exhibits long-range antiferromagnetic spin ordering, a state in which adjacent magnetic moments align in an anti-parallel fashion, resulting in a zero net magnetic moment in its ideal state.

The transition from a paramagnetic state to an antiferromagnetically ordered state is marked by the Néel temperature (T_N). For CaFe2O4, this transition is not described by a single temperature but involves a sequence of ordering events. Experimental data from neutron scattering, Mössbauer spectroscopy, and magnetic susceptibility measurements have identified two critical temperatures corresponding to two distinct magnetic phases. researchgate.net

Initially, as the material is cooled, it undergoes a magnetic transition to what is known as the B phase, which occurs at a Néel temperature T_NB of approximately 200 K. researchgate.netresearchgate.net Upon further cooling, a second transition takes place, leading to the emergence of the A phase below T_NA ≈ 175 K. researchgate.netresearchgate.net Other studies on epitaxial thin films have reported long-range ordering setting in below 185 K, which is consistent with this temperature range. aps.org For nominal CaFe2O4, a Néel temperature of around 184 K has also been reported. researchgate.net Oxygen-deficient samples, denoted as CaFe2O4-δ, have shown ferrimagnetic characteristics with a T_N in the range of 160-180 K. researchgate.net

| Transition | Associated Phase | Reported Temperature (K) | Reference |

|---|---|---|---|

| TNB | B Phase | ~200 | researchgate.netresearchgate.net |

| TNA | A Phase | ~175 | researchgate.netresearchgate.net |

| TN (Thin Film) | Long-range order | ~185 | aps.org |

| TN (Oxygen-deficient) | Ferrimagnetic order | 160-180 | researchgate.net |

Calcium iron oxide is distinguished by the presence of two competing magnetic structures, designated as the A and B phases. ed.ac.ukarxiv.org The stability of these phases is dictated by a delicate balance of competing ferromagnetic and antiferromagnetic interactions between the Fe³⁺ spins. aps.org

B Phase: This is the higher-temperature magnetic phase, appearing below ~200 K. It is characterized by an "up-down-up-down" (↑↓↑↓) spin modulation. ed.ac.uk The B phase is considered the magnetic ground state as the primary exchange interactions are antiferromagnetic. osti.gov

A Phase: The lower-temperature A phase emerges below ~175 K. It features an "up-up-down-down" (↑↑↓↓) spin arrangement. ed.ac.uk This phase is considered metastable and its stability is attributed to single-ion anisotropy that arises from the mixing of higher-energy multiplet states. osti.gov

In single-crystal samples, these two phases are observed to coexist over a broad temperature range, extending down to the lowest measured temperatures. researchgate.netarxiv.org In powder samples, the coexistence persists down to approximately 130 K, below which only the A phase is typically present. researchgate.netarxiv.org One of the magnetic phases has been identified as antiferromagnetic, while the other has been described as "ferrimagnetic" due to an antiparallel arrangement of an equal number of spins between two crystallographically distinct Fe³⁺ sites. arxiv.org

The primary distinction between the A and B magnetic phases lies in their spin stacking configuration along the crystallographic c-axis. ed.ac.uk The A phase has a (↑↑↓↓) stacking, while the B phase exhibits a (↑↓↑↓) pattern. ed.ac.uk

The competition between these two nearly degenerate ordering schemes leads to the formation of magnetic antiphase boundaries. ed.ac.uk These boundaries are planar defects that separate regions of different magnetic phases. For instance, a local A-phase order (↑↑↓↓) can manifest as an antiphase boundary within the broader B-phase (↑↓↑↓) magnetic structure. ed.ac.uk

A significant consequence of these antiphase boundaries is the presence of uncompensated, non-interacting spins, sometimes referred to as "orphan spins." ed.ac.uk These spins are located near the boundaries and are uncoupled from the long-range antiferromagnetic ordering. ed.ac.uk They can give rise to a net, albeit weak, magnetization, which is a departure from the ideal zero-moment state of a perfect antiferromagnet. ed.ac.uk Research suggests that the low-temperature A phase order originates from the freezing of these antiphase boundaries that are initially created by thermal fluctuations within the parent B phase. ed.ac.uk

Magnetic Moment Characterization

The magnetic moment in CaFe2O4 arises from the Fe³⁺ ions. Theoretical calculations using a generalized gradient approximation that considers on-site Coulomb interaction (GGA+U) have been performed to determine the electronic structure and magnetic properties. These calculations found the antiferromagnetic phase to be the most stable. The absolute value of the magnetic moment at the iron sites was calculated to be 4.16 µ_B (Bohr magnetons), a value that is in close agreement with experimental observations.

High-Pressure Effects on Magnetic Properties and Spin State Transitions (e.g., Mott transition, spin crossover)

The application of high pressure dramatically alters the electronic and magnetic properties of CaFe2O4. Studies utilizing Mössbauer spectroscopy, Raman spectroscopy, and electrical resistance measurements at pressures up to 70 GPa have revealed a significant transformation. ed.ac.uk

At a pressure of approximately 50 GPa, CaFe2O4 undergoes a Mott transition, which is a transition from an insulating to a metallic state driven by strong electron-electron correlations. ed.ac.uk This insulator-metal transition is accompanied by a complete collapse of the magnetic moments on the Fe³⁺ ions. ed.ac.uk

The underlying mechanism for this transition is a pressure-induced high-spin (HS) to low-spin (LS) transition, also known as a spin crossover, of the Fe³⁺ ions. ed.ac.ukresearchgate.netresearchgate.net In the high-spin state (S=5/2), the 3d electrons are distributed to maximize spin multiplicity, leading to a large magnetic moment and insulating behavior. Under high pressure, the crystal field splitting energy increases, forcing the electrons into a low-spin configuration (S=1/2), which leads to the collapse of magnetism. ed.ac.uk This electronic transition is immediately followed by the insulator-metal transition. ed.ac.uk

This event is also marked by an isosymmetric structural phase transition, meaning the crystal symmetry does not change, but there is a significant volume decrease of about 8.4%. researchgate.netresearchgate.net The volume of the Fe³⁺ crystallographic site itself decreases by approximately 12%. researchgate.net

| Phenomenon | Critical Pressure | Description | Reference |

|---|---|---|---|

| Mott Transition | ~50 GPa | Transition from an insulator to a metallic state. | ed.ac.uk |

| Spin Crossover | ~50 GPa | Fe³⁺ ions transition from a high-spin (S=5/2) to a low-spin (S=1/2) state. | ed.ac.ukresearchgate.net |

| Magnetic Collapse | ~50 GPa | Complete loss of magnetic moment on Fe³⁺ ions. | ed.ac.uk |

| Volume Collapse | >50 GPa | Isosymmetric transition with an 8.4% decrease in unit cell volume. | researchgate.netresearchgate.net |

Spin Dynamics and Excitations in CaFe2O4

The study of spin dynamics provides insight into the collective excitations of the ordered magnetic moments, known as spin waves or magnons. In CaFe2O4, high-resolution inelastic neutron spectroscopy has been used to probe these excitations. ed.ac.uk

The research revealed the existence of quantized spin wave levels. ed.ac.uk A total of nine such distinct excitations were measured. A remarkable finding is that these spin waves are not delocalized throughout the crystal, but are instead localized in very small regions, corresponding to approximately one to two c-axis lattice constants in size. ed.ac.uk

These localized magnetic excitations have been discussed in the context of "solitary magnons" or "discrete breathers," which are nonlinear, localized energy packets predicted to exist in magnetically anisotropic systems. ed.ac.uk The strong magnetic anisotropy in CaFe2O4, which is also responsible for the competition between the A and B magnetic phases, is believed to be the key factor that enables the localization of these spin excitations. ed.ac.uk This makes CaFe2O4 a rare example of a classical magnet that supports such localized, quantized magnon states.

Functional Applications and Mechanistic Studies of Calcium Iron Oxide

Photocatalytic Applications of CaFe2O4

Calcium iron oxide (CaFe2O4), a p-type semiconductor with a narrow band gap of approximately 1.9 eV, has garnered significant attention for its ability to harness visible light for environmental remediation. researchgate.netresearchgate.net Its properties make it a promising candidate for the photocatalytic degradation of persistent organic pollutants in wastewater. researchgate.netcetjournal.it

CaFe2O4 and its composites have demonstrated notable efficacy in degrading various organic pollutants under visible light irradiation. The photocatalytic activity is typically evaluated by monitoring the decomposition of model compounds over time. For instance, CaFe2O4 synthesized via a sol-gel technique has been shown to degrade more than 50% of Methylene Blue dye in aqueous solution under visible light. cetjournal.it The efficiency of these processes can be influenced by factors such as the catalyst's calcination temperature and the initial concentration of the pollutant. cetjournal.it

The performance of CaFe2O4 can be significantly enhanced by forming composites. A nanocomposite of CaFe2O4 with nitrogen-doped graphene oxide (CaFe2O4-NGO) was used for the photodegradation of p-nitrophenol and congo red. nih.gov Similarly, a heterojunction of CaFe2O4 with cadmium oxide (CdO) showed enhanced photocatalytic activity in the degradation of dyes, a process where h+ and OH− radicals were identified as playing a major role. ksu.edu.saresearchgate.net Other studies have successfully used CaFe2O4-based photocatalysts to degrade pollutants such as salicylic (B10762653) acid, isopropyl alcohol, and Rhodamine B. researchgate.netchalcogen.rorsc.org

Table 1: Examples of Organic Pollutants Degraded by CaFe2O4-Based Photocatalysts

| Photocatalyst | Pollutant | Key Findings | Reference |

|---|---|---|---|

| CaFe2O4 | Methylene Blue (MB) | Over 50% degradation achieved under visible light irradiation. | cetjournal.it |

| CaFe2O4-NGO | p-nitrophenol & Congo Red | The nanocomposite exhibited high removal efficiency for both pollutants. | nih.gov |

| CaFe2O4/ZnO | Rhodamine B (RhB) | 97.5% of RhB (25 mg/L) was degraded by the composite (60 mg/L) under visible light. | researchgate.net |

| CaFe2O4/TiO2 | Salicylic Acid | The heterojunction showed higher photocatalytic activity than either bare TiO2 or CaFe2O4. | chalcogen.ro |

| CaFe2O4/MgFe2O4 | Isopropyl Alcohol | The bulk heterojunction was highly active for the oxidative degradation of isopropyl alcohol under visible light. | rsc.org |

| CdO/CaFe2O4 | Organic Dyes | The nanohybrid composite demonstrated enhanced photocatalytic performance compared to its individual components. | ksu.edu.saresearchgate.net |

The photocatalytic activity of CaFe2O4 is initiated by the absorption of visible light photons, which have sufficient energy to excite electrons from the valence band (VB) to the conduction band (CB), generating electron-hole (e⁻/h⁺) pairs. researchgate.net The narrow band gap of CaFe2O4, around 1.93-2.0 eV, is crucial as it allows for the absorption of a significant portion of the visible light spectrum. researchgate.netcetjournal.it

Once generated, these charge carriers can migrate to the catalyst's surface. The holes (h⁺) in the valence band are powerful oxidants and can directly oxidize organic pollutant molecules adsorbed on the surface. researchgate.netnih.gov They can also react with water (H2O) or hydroxide (B78521) ions (OH⁻) to form highly reactive hydroxyl radicals (•OH). researchgate.netresearchgate.net Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen (O2) to produce superoxide (B77818) radicals (•O2⁻). chalcogen.ro

These reactive oxygen species (ROS), particularly •OH and •O2⁻, are non-selective and highly potent, leading to the breakdown of complex organic molecules into simpler, less harmful substances like carbon dioxide and water. researchgate.netchalcogen.ro Trapping experiments in various studies have confirmed the critical role of these radicals in the degradation process. researchgate.netresearchgate.net For example, in the degradation of Rhodamine B using a CaFe2O4-ZnO composite, hydroxyl radicals were found to be the key species. researchgate.net In contrast, for a CaFe2O4/TiO2 heterojunction, the photocatalytic activity was found to be mainly due to the participation of superoxide radicals. chalcogen.ro The primary challenge that limits efficiency is the rapid recombination of the photogenerated electron-hole pairs, which releases energy as heat and reduces the number of charge carriers available for redox reactions. researchgate.netatlantis-press.com

When p-type CaFe2O4 is interfaced with an n-type semiconductor, such as Magnesium Ferrite (B1171679) (MgFe2O4) or Zinc Oxide (ZnO), a p-n heterojunction is formed. researchgate.netresearchgate.net This junction creates an internal electric field that facilitates the separation of charge carriers. Electrons are driven towards the n-type material and holes towards the p-type material, physically separating them and minimizing recombination. researchgate.net This allows the charge carriers to have a longer lifetime to participate in the desired redox reactions. A bulk heterojunction of CaFe2O4 and MgFe2O4 nanoparticles, for example, showed high activity for oxidative degradation because the exciton (B1674681) can easily reach the interface and dissociate. rsc.orgnih.gov

Compositing CaFe2O4 with conductive materials like nitrogen-doped graphene oxide (NGO) also enhances performance. The NGO sheets act as an electron sink, accepting electrons from the conduction band of the photo-excited CaFe2O4, which effectively slows down charge carrier recombination. mdpi.com Similarly, in a CaFe2O4/TiO2 composite, electron transfer occurs from the conduction band of CaFe2O4 to that of TiO2, which leads to the production of superoxide radicals and enhances photocatalytic activity. chalcogen.ro

Table 2: Performance Enhancement in CaFe2O4-Based Heterojunctions and Composites

| Composite/Heterojunction | Partner Material | Mechanism of Enhancement | Reference |

|---|---|---|---|

| CaFe2O4/MgFe2O4 | MgFe2O4 (n-type) | Formation of a p-n heterojunction minimizes exciton recombination. | rsc.orgresearchgate.net |

| CaFe2O4/ZnO | ZnO (n-type) | The p-n interface boosts charge separation and improves ROS generation. | researchgate.net |

| CaFe2O4/TiO2 | TiO2 | Electron transfer from the CB of CaFe2O4 to the CB of TiO2 produces superoxide radicals. | chalcogen.ro |

| CaFe2O4-NGO | Nitrogen-doped Graphene Oxide | NGO acts as an electron acceptor, slowing the recombination of photoinduced charge carriers. | mdpi.com |

| CaFe2O4/LaAlO3 | LaAlO3 | The heterojunction suppresses charge recombination, significantly enhancing photocatalytic H₂ production. | atlantis-press.com |

The adsorption of pollutant molecules onto the surface of the photocatalyst is a critical prerequisite for an efficient degradation process. nih.gov This step ensures that the target pollutants are in close proximity to the catalyst's active sites where the reactive oxygen species are generated. nih.gov The surface area and surface characteristics of the catalyst play a significant role in this phenomenon.

Electrocatalytic and Photoelectrocatalytic Applications of CaFe2O4

Beyond photocatalysis, CaFe2O4 has been explored for its capabilities as an electrocatalyst and photoelectrocatalyst, particularly in the context of water splitting for energy applications.

The oxygen evolution reaction (OER) is a crucial, yet often sluggish, half-reaction in electrochemical water splitting. acs.org Developing cost-effective and highly active electrocatalysts for the OER is essential. Orthorhombic CaFe2O4 has emerged as a promising OER electrocatalyst that demonstrates outstanding activity in alkaline media. acs.orgresearchgate.netfigshare.com

Research has shown that the OER-specific activity of CaFe2O4 is superior to that of many previously reported iron-based bimetallic oxides and can even surpass the performance of the benchmark iridium oxide (IrO2) catalyst. researchgate.netfigshare.com Furthermore, CaFe2O4 exhibits stable OER performance during repeated potential cycles without significant current loss. figshare.com Density functional theory (DFT) calculations suggest that this high activity is facilitated by an unconventional mechanism. This mechanism involves the direct formation of O-O bonds between two oxygen intermediates that are adsorbed on a multi-iron site on the catalyst's surface. researchgate.netfigshare.com This distinct pathway is linked to the crystal structure of CaFe2O4, which features a substantial amount of edge-shared FeO6 octahedra. researchgate.net

Water Splitting and Hydrogen Photogeneration

CaFe2O4 has been effectively utilized as a photocathode in photoelectrochemical cells for hydrogen production from water. researchgate.netaaqr.org When illuminated, the semiconductor absorbs photons, leading to the generation of electron-hole pairs. In its role as a photocathode, the photogenerated electrons migrate to the semiconductor-electrolyte interface, where they participate in the hydrogen evolution reaction (HER), reducing protons to molecular hydrogen.

The efficiency of this process is influenced by factors such as the material's crystallinity, surface area, and band energetics. researchgate.net Studies have shown that CaFe2O4 can facilitate a direct transfer of electrons from its conduction band to water, which is a key step in the photogeneration of hydrogen. aaqr.org Furthermore, creating heterojunctions, for instance by combining CaFe2O4 with other semiconductors, has been shown to enhance photocatalytic hydrogen production by improving charge separation and reducing electron-hole recombination.

Reaction Mechanisms in OER (e.g., O-O bond formation pathways, interfacial hole transfer)

In the context of the oxygen evolution reaction (OER), which is the anodic half-reaction of water splitting, CaFe2O4 has demonstrated exceptional activity, in some cases surpassing that of the benchmark iridium oxide (IrO2) catalyst. nih.govnih.govunicatcatalyst.com Density Functional Theory (DFT) calculations have provided insights into the unique reaction mechanism on the CaFe2O4 surface.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the kinetics of charge transfer at the interface between the CaFe2O4 electrode and the electrolyte. researchgate.netaaqr.org By applying a small sinusoidal voltage perturbation and measuring the resulting current response over a range of frequencies, detailed information about the electrochemical processes can be obtained.